molecular formula C13H11ClFN B3341406 2-Chloro-N-(3-fluorobenzyl)aniline CAS No. 1019623-99-4

2-Chloro-N-(3-fluorobenzyl)aniline

Cat. No.: B3341406
CAS No.: 1019623-99-4
M. Wt: 235.68 g/mol
InChI Key: ZVPCHWGHTAGBBD-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11ClFN It is a derivative of aniline, where the hydrogen atom in the aniline structure is substituted by a 2-chloro and a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-fluorobenzyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with 3-fluorobenzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The industrial methods focus on maintaining high purity and minimizing by-products to ensure the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-fluorobenzyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-N-(3-fluorobenzyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-fluorobenzyl)aniline
  • 2-Chloro-N-(4-fluorobenzyl)aniline
  • 3-Chloro-N-(3-fluorobenzyl)aniline

Uniqueness

2-Chloro-N-(3-fluorobenzyl)aniline is unique due to the specific positioning of the chloro and fluorobenzyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPCHWGHTAGBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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